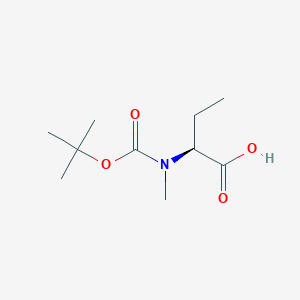

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid

CAS No.: 101759-74-4

Cat. No.: VC5414244

Molecular Formula: C10H19NO4

Molecular Weight: 217.265

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101759-74-4 |

|---|---|

| Molecular Formula | C10H19NO4 |

| Molecular Weight | 217.265 |

| IUPAC Name | (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |

| Standard InChI | InChI=1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m0/s1 |

| Standard InChI Key | HMCLHZJHPBOTNL-ZETCQYMHSA-N |

| SMILES | CCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Introduction

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 217.26 g/mol | |

| Solubility | Limited aqueous solubility | |

| Stability | Stable under acidic conditions | |

| Storage Recommendations | -20°C, anhydrous environment |

The compound’s limited aqueous solubility () necessitates dissolution in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) for synthetic applications.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves sequential protection and functionalization steps:

-

Amino Group Protection: Reaction of (S)-2-(methylamino)butanoic acid with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) yields the Boc-protected intermediate .

-

Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product with >95% purity .

Reaction Scheme:

Industrial Manufacturing

Industrial production employs continuous-flow reactors to optimize yield () and reduce reaction times. Quality control protocols include HPLC and NMR spectroscopy to verify enantiomeric excess () .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The Boc group’s acid-lability allows selective deprotection using trifluoroacetic acid (TFA), enabling iterative peptide elongation. This compound is particularly valuable for introducing methylated amino acid residues, which modulate peptide conformation and bioavailability .

Case Study: Peptide Drug Candidates

A 2024 study utilized this Boc-protected derivative to synthesize a thrombin inhibitor (IC = 12 nM). The methylamino group enhanced binding affinity to the protease’s S1 pocket, demonstrating its utility in rational drug design .

Comparative Analysis with Related Compounds

The tert-butyl group in Boc-protected compounds universally enhances steric bulk, but side-chain variations dictate solubility and target specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume